1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c1-3-18-7-6-11(17-18)13(19)16-14-15-10-5-4-9(23(2,20)21)8-12(10)22-14/h4-8H,3H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNZDQHCXBBUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Core Functionalization
The 6-methanesulfonyl-1,3-benzothiazol-2-amine intermediate is synthesized via sequential sulfonation and cyclization. A representative protocol involves:
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Sulfonation of 2-amino-6-mercaptobenzothiazole using methanesulfonyl chloride in dichloromethane at 0–5°C, achieving 85–92% yield.
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Oxidative cyclization with iodine in DMF at 120°C for 8 hours to form the benzothiazole ring.
Alternative routes employ 6-nitrobenzothiazole precursors reduced to amines before sulfonation, though this introduces additional purification challenges.
Pyrazole-3-Carboxylic Acid Derivatives
Ethyl 1H-pyrazole-3-carboxylate serves as the primary precursor, synthesized via esterification of 1H-pyrazole-3-carboxylic acid. Reaction conditions significantly influence yields:
| Conditions | Catalyst | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| H2SO4 in ethanol | H2SO4 | Reflux | 12 h | 72% | |
| H2SO4 in ethanol (anhydrous) | H2SO4 | 100°C | 4 h | 93% | |
| H2SO4 with SEM-protection | H2SO4 | Reflux | 20 h | 82% |
Ethyl groups are introduced via nucleophilic substitution using iodoethane in DMF with K2CO3, achieving 78–85% yield.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The most widely adopted method uses 1-ethyl-1H-pyrazole-3-carboxylic acid activated with N,N'-carbonyldiimidazole (CDI) in THF:
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Activation at 25°C for 1 hour.
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Addition of 6-methanesulfonyl-1,3-benzothiazol-2-amine in DMF.
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Stirring at 50°C for 12 hours, yielding 68–74% product.
Side products (5–12%) arise from incomplete amine deprotonation, mitigated by using Hunig’s base.
Mixed Anhydride Approach
For scale-up production, chloroformate-activated intermediates improve reproducibility:
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React 1-ethyl-1H-pyrazole-3-carboxylic acid with ethyl chloroformate in dichloromethane.
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Couple with benzothiazole amine at −10°C.
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Isolate via precipitation (hexane/EtOAc), achieving 81% yield with >98% purity.
Sulfonation Timing and Regioselectivity
Early-Stage Sulfonation
Introducing methanesulfonyl groups before benzothiazole cyclization reduces steric hindrance:
Late-Stage Sulfonation
Post-cyclization sulfonation risks ring-opening but simplifies purification:
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React 6-methylsulfanylbenzothiazole with Oxone® in MeOH/H2O.
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Requires 24-hour reaction time at 50°C for 76% yield.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
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1H NMR (400 MHz, DMSO-d6): δ 1.41 (t, J=7.2 Hz, 3H, CH3), 3.22 (s, 3H, SO2CH3), 4.43 (q, J=7.2 Hz, 2H, CH2), 7.84 (d, J=2.1 Hz, 1H, pyrazole-H).
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HRMS : m/z calcd for C14H15N4O3S2 [M+H]+ 367.0534, found 367.0531.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Scalability | Cost |
|---|---|---|---|---|---|
| Carbodiimide coupling | 4 | 52% | 98% | Moderate | $$ |
| Mixed anhydride | 5 | 65% | 99% | High | $$$ |
| Late sulfonation | 3 | 48% | 95% | Low | $ |
The mixed anhydride method balances yield and purity for industrial applications, while late sulfonation suits small-scale research.
Challenges and Mitigation Strategies
Pyrazole Tautomerism
1-Ethyl-1H-pyrazole-3-carboxylic acid exists as a tautomeric mixture, complicating activation. Using CDI in anhydrous THF shifts equilibrium toward the reactive form.
Benzothiazole Hydrolysis
Prolonged heating (>80°C) in aqueous media cleaves the benzothiazole ring. Replacing H2O with DMSO/EtOH mixtures reduces degradation.
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enable continuous sulfonation-coupling sequences:
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Residence time: 8 minutes.
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Productivity: 12 g/h with 88% yield.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is , with a molecular weight of approximately 356.37 g/mol. The compound features a pyrazole ring substituted with a benzothiazole moiety, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 8.0 | Cell cycle arrest |
Studies have shown that these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that derivatives of benzothiazole can inhibit acetylcholinesterase (AChE) activity, which is crucial for managing symptoms of AD.
Case studies highlight the efficacy of similar compounds in reducing Aβ aggregation and improving cognitive function in animal models:
| Study | Compound | AChE Inhibition IC50 (µM) | Aβ Aggregation Inhibition (%) |
|---|---|---|---|
| Study 1 | Compound C | 2.31 | 53.30 |
| Study 2 | Compound D | 5.00 | 45.00 |
These findings suggest that the compound may serve as a lead candidate for developing new therapeutic agents for AD .
Synthetic Pathways and Modifications
The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent substitution with the benzothiazole moiety. Various synthetic strategies have been explored to enhance the bioactivity and selectivity of the compound.
Synthesis Overview
- Formation of Benzothiazole : The initial step involves synthesizing the benzothiazole core through condensation reactions.
- Pyrazole Ring Formation : The pyrazole ring is constructed using hydrazine derivatives.
- Final Coupling : The final product is obtained through coupling reactions between the pyrazole and benzothiazole components.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular signaling pathways.
Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are crucial for cellular processes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole-3-carboxamide derivatives, focusing on substituent effects, molecular properties, and bioactivities.
Structural Analogues with Benzothiazole Moieties
a. 1-Ethyl-N-(1-((4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-2-methylphenyl)amino)-1-oxopropan-2-yl)-1H-pyrazole-3-carboxamide (I-4)
- Structure : Shares the pyrazole-3-carboxamide core but replaces the benzothiazole with a hexafluoro-methoxypropan-2-yl-substituted phenyl group.
- Molecular Weight : 481.17 g/mol (vs. ~376–405 g/mol for benzothiazole derivatives).
- Bioactivity : Exhibits fungicidal and insecticidal activity (55% yield), attributed to the hexafluoro and methoxy groups enhancing lipophilicity and target affinity .
b. 1-ethyl-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-4-carboxamide (CAS 515150-39-7)
- Structure : Benzothiazole with a 6-methyl substituent instead of methanesulfonyl.
- Molecular Weight : 376.47 g/mol.
- Key Difference : The methyl group at the benzothiazole’s 6-position reduces electronegativity and solubility compared to the methanesulfonyl group in the target compound. This may lower receptor-binding efficiency in polar environments .
c. 1-[(2,6-dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide
- Structure: Features a dichlorophenoxy-methyl group and a 6-methyl-benzothiazole.
- Bioactivity: Likely optimized for pesticidal applications due to the dichlorophenoxy group’s hydrophobicity and stability .
Analogues with Alternative Heterocyclic Cores
a. 1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide (CAS 955573-84-9)
- Structure : Replaces benzothiazole with a thiadiazole ring.
- Molecular Weight : 251.31 g/mol.
- Key Difference : The thiadiazole core is smaller and less aromatic than benzothiazole, reducing hydrophobic interactions in biological systems. This compound’s lower molecular weight may enhance bioavailability but limit target specificity .
b. 4-(4-Nitrophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Structure : Includes a nitrophenyl group and thiadiazole core.
- Bioactivity : Demonstrates anti-inflammatory activity, suggesting pyrazole-3-carboxamides with electron-withdrawing groups (e.g., nitro) modulate inflammatory pathways .
- Key Difference : The nitro group’s strong electron-withdrawing effect parallels the methanesulfonyl group in the target compound, but the thiadiazole core alters binding kinetics.
Substituent Effects on Physicochemical Properties
*LogP values estimated based on substituent contributions.
Biological Activity
1-Ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by diverse research findings and case studies.
- Molecular Formula : C14H14N4O3S2
- Molecular Weight : 350.4 g/mol
- CAS Number : 955581-62-1
The compound features a pyrazole ring substituted with a methanesulfonyl group and a benzothiazole moiety, contributing to its unique biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit broad-spectrum antimicrobial properties. A study examining various pyrazole compounds found that derivatives similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole A | Staphylococcus aureus | 0.015 μmol/mL |
| Pyrazole B | Escherichia coli | 0.038 μmol/mL |
| Pyrazole C | Candida albicans | 0.020 μmol/mL |
These results suggest that the compound may be effective in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. A notable research project evaluated the effects of various pyrazole compounds on different cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cells. The study reported that certain derivatives exhibited significant growth inhibition with IC50 values ranging from 0.83 to 1.81 μM.
In one study, the compound was found to induce apoptosis in MCF-7 breast cancer cells through several mechanisms:
- Cell Cycle Arrest : The compound caused G1 phase arrest by downregulating cyclin D2 and CDK2.
- Induction of Apoptosis : Fluorescent staining and DNA fragmentation assays confirmed apoptosis induction.
- Reactive Oxygen Species (ROS) : Increased ROS levels were noted, indicating oxidative stress as a mechanism for growth inhibition .
Enzyme Inhibition
The enzyme inhibitory properties of pyrazole derivatives are also noteworthy. Research has shown that these compounds can act as selective inhibitors for various enzymes involved in cancer progression and inflammation.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | Reference Compound |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | Celecoxib |
| Protein Kinase | Non-competitive | Rimonabant |
These findings highlight the potential of this compound as a lead compound for developing new therapeutic agents targeting specific enzymes involved in disease pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide, and what are the critical intermediates?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzothiazole and pyrazole moieties. For example:
- Step 1 : Introduce the methanesulfonyl group at the 6-position of benzothiazole via sulfonation using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Couple the ethyl-pyrazole-3-carboxylic acid derivative to the benzothiazole amine using carbodiimide-mediated coupling (e.g., EDCI/HOBt in DCM) .
- Critical Intermediate : 6-Methanesulfonyl-1,3-benzothiazol-2-amine, characterized by [¹H NMR (DMSO-d₆)] δ: 8.21 (s, 1H, NH₂), 7.89–7.45 (m, 3H, aromatic) .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ethyl group (δ ~1.35 ppm, triplet for CH₃; δ ~4.20 ppm, quartet for CH₂), methanesulfonyl (δ ~3.15 ppm, singlet for CH₃), and pyrazole/benzothiazole aromatic protons (δ 7.5–8.5 ppm) .
- HRMS : Exact mass analysis (e.g., ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction studies can resolve bond angles and dihedral planes, as seen in related benzothiazole-pyrazole hybrids .
Q. How can researchers assess the compound’s preliminary biological activity in kinase inhibition assays?
- Methodological Answer :
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive binding protocols.
- Dose-response curves : Measure IC₅₀ values via fluorescence polarization or luminescence-based ADP-Glo™ assays.
- Control compounds : Compare with known inhibitors (e.g., staurosporine) to validate assay conditions .
Advanced Research Questions
Q. How can contradictory solubility data in DMSO and aqueous buffers be resolved during biological testing?
- Methodological Answer :
- Solubility optimization : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) at <1% v/v to enhance aqueous stability.
- Dynamic Light Scattering (DLS) : Monitor aggregation in real-time.
- NMR in D₂O/DMSO-d₆ mixtures : Confirm compound integrity post-solubilization .
Q. What strategies are recommended for optimizing reaction yields during the coupling of pyrazole-3-carboxylic acid to the benzothiazole scaffold?
- Methodological Answer :
- Catalyst screening : Test alternatives to EDCI, such as HATU or DMTMM, which may improve efficiency in polar aprotic solvents .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional) while maintaining yield .
- Byproduct analysis : Use LC-MS to identify hydrolyzed intermediates (e.g., free carboxylic acid) and adjust stoichiometry .
Q. How can computational methods predict the binding mode of this compound to ATP-binding pockets in kinase targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Use crystal structures of target kinases (PDB: 1M17, 2OH4) to simulate ligand-protein interactions.
- MD Simulations (GROMACS) : Assess stability of the pyrazole-benzothiazole core in the binding site over 100 ns trajectories.
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with varied substituents .
Q. What analytical approaches address discrepancies between theoretical and experimental [¹³C NMR] chemical shifts?
- Methodological Answer :
- DFT calculations (Gaussian 09) : Optimize geometry at the B3LYP/6-31G(d) level and compute NMR shifts using GIAO. Compare with experimental data to identify conformational artifacts .
- Variable Temperature NMR : Probe dynamic effects (e.g., ring flipping in benzothiazole) that may cause signal broadening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
